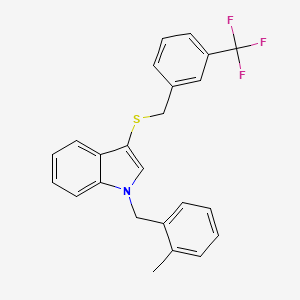
1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is a useful research compound. Its molecular formula is C24H20F3NS and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features an indole core substituted with a 2-methylbenzyl group and a thioether linkage to a trifluoromethylbenzyl moiety. Such structural characteristics are known to influence the compound's pharmacological properties.
Synthetic Route
The synthesis typically involves the reaction of 2-methylbenzyl chloride with 3-(trifluoromethyl)benzyl thio derivatives under basic conditions. The process requires careful optimization of reaction conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various indole derivatives, including those similar to this compound. For instance, indole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including ovarian (SKOV-3), prostate (PC-3), and cervical (HeLa) cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxic Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SKOV-3 | TBD |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 5-substituted indoles | HeLa | 39.08 |
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key cellular pathways. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets such as enzymes involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. Studies indicate that certain indole derivatives exhibit significant antibacterial and antifungal properties, suggesting a broad spectrum of biological activity .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Indole derivatives | Staphylococcus aureus | TBD |
Case Study 1: Anticancer Evaluation
A recent evaluation demonstrated that a structurally similar indole derivative exhibited potent cytotoxicity against multiple cancer cell lines, leading to further exploration into the structure-activity relationship (SAR). The study emphasized the role of substituents in enhancing biological activity, particularly focusing on electron-withdrawing groups like trifluoromethyl .
Case Study 2: Antimicrobial Screening
In another investigation, various indole derivatives were screened against common bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further development in this area .
Eigenschaften
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NS/c1-17-7-2-3-9-19(17)14-28-15-23(21-11-4-5-12-22(21)28)29-16-18-8-6-10-20(13-18)24(25,26)27/h2-13,15H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDNSERNKGBFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














